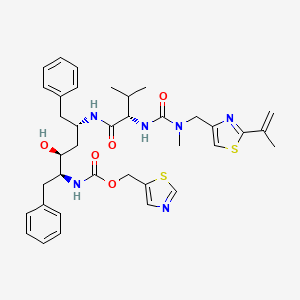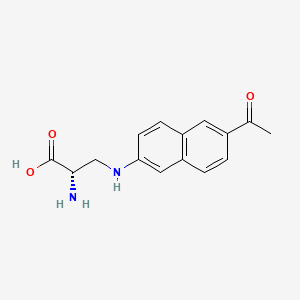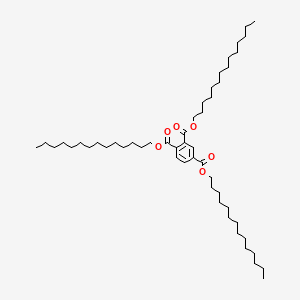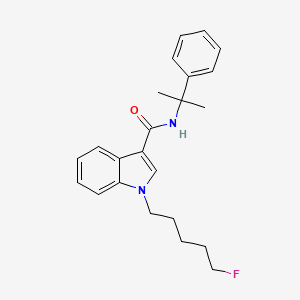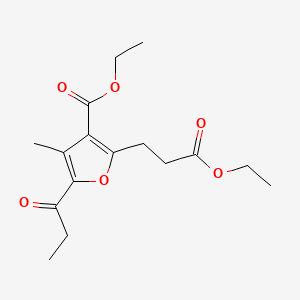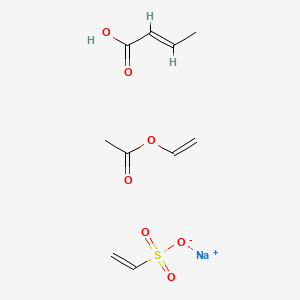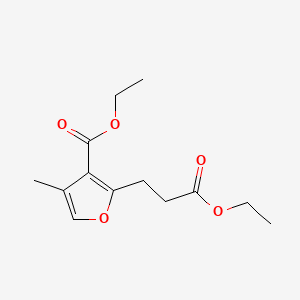![molecular formula C20H26N2O3 B570705 (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol CAS No. 117143-00-7](/img/structure/B570705.png)
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[222]octan-3-yl]ethanol is a chiral compound derived from quinidine, an alkaloid found in the bark of the cinchona tree
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol typically involves the reduction of quinidine. One common method is the catalytic hydrogenation of quinidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to selectively reduce quinidine to this compound. This method offers advantages in terms of selectivity, yield, and environmental sustainability.
化学反应分析
Types of Reactions
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can produce various dihydroquinidine derivatives.
科学研究应用
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[22
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain medical conditions, such as arrhythmias.
Industry: In the pharmaceutical industry, (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is used as an intermediate in the synthesis of various drugs.
作用机制
The mechanism of action of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with ion channels and receptors, modulating their activity. For example, it may inhibit certain ion channels, leading to changes in cellular excitability and function. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Quinidine: The parent compound from which (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is derived.
Dihydroquinidine: A reduced form of quinidine with similar chemical properties.
10-Hydroxyquinidine: Another hydroxylated derivative of quinidine.
Uniqueness
This compound is unique due to its specific stereochemistry and hydroxylation pattern. This gives it distinct chemical and biological properties compared to other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis, and its hydroxyl group provides a site for further chemical modifications.
属性
CAS 编号 |
117143-00-7 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.439 |
IUPAC 名称 |
(1S)-1-[(2R,5R)-2-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-5-yl]ethanol |
InChI |
InChI=1S/C20H26N2O3/c1-12(23)17-11-22-8-6-13(17)9-19(22)20(24)15-5-7-21-18-4-3-14(25-2)10-16(15)18/h3-5,7,10,12-13,17,19-20,23-24H,6,8-9,11H2,1-2H3/t12-,13?,17+,19+,20-/m0/s1 |
InChI 键 |
ZECCJJVLKCNRCN-DAVQJYAOSA-N |
SMILES |
CC(C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




